![molecular formula C14H15Cl2NO B2890331 2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 1022394-33-7](/img/structure/B2890331.png)
2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
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Description
2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, commonly referred to as 2-Chloro-3-Amino-5,5-dimethylcyclohex-2-en-1-one, is a chemical compound with a wide range of applications in scientific research. This compound has found use in a variety of research applications, including biochemical and physiological studies, drug discovery, and as a tool for studying the mechanisms of action of various compounds.
Scientific Research Applications
Medicine: Antiviral and Anti-inflammatory Applications
This compound shows promise in the medical field due to its structural similarity to other bioactive molecules. Indole derivatives, for instance, have demonstrated a range of biological activities including antiviral and anti-inflammatory effects . The presence of chlorophenyl groups may enhance these properties, potentially leading to new treatments for viral infections and inflammatory conditions.
Agriculture: Pesticide Development
In agriculture, compounds with chlorophenyl groups are often explored for their potential use as pesticides . The structural features of this compound suggest it could be effective in pest management strategies, contributing to the protection of crops and yield optimization.
Material Science: Polymer Synthesis
The unique structure of this compound, particularly the presence of multiple functional groups, makes it a candidate for the synthesis of advanced polymers with specific properties . These polymers could have applications in creating new materials with enhanced durability or specialized functions.
Environmental Science: Pollutant Degradation
Compounds like “2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” could be investigated for their ability to degrade environmental pollutants. Their reactivity with various contaminants could lead to the development of more efficient methods for cleaning up hazardous waste .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s structure suggests potential use in enzyme inhibition studies. It could bind to active sites of specific enzymes, providing insights into enzyme function and aiding in the design of inhibitors for therapeutic purposes .
Pharmacology: Drug Development
The pharmacological potential of this compound is significant due to its structural analogy with quinazolinone derivatives, which have a wide range of biological activities. It could serve as a scaffold for developing new drugs with applications in treating diseases like cancer and diabetes .
properties
IUPAC Name |
2-chloro-3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)7-11(13(16)12(18)8-14)17-10-5-3-9(15)4-6-10/h3-6,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWGKJZQLSIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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